Taxol F

Übersicht

Beschreibung

Synthesis Analysis

The total synthesis of Taxol has been a monumental challenge for synthetic chemists, given its complex structure featuring a unique diterpenoid core decorated with multiple oxygenated functionalities. Nicolaou et al. (1994) achieved a landmark total synthesis of Taxol utilizing a convergent strategy, showcasing the synthetic feasibility of accessing Taxol and designed taxoids outside of natural extraction methods (Nicolaou et al., 1994). Enantioselective and formal total syntheses have further demonstrated diverse strategies for constructing the taxol framework, including the use of chiral fragments prepared via asymmetric catalysis and palladium-catalyzed reactions for the efficient formation of its characteristic eight-membered B ring (Kusama et al., 1998), (Utsugi et al., 2017).

Molecular Structure Analysis

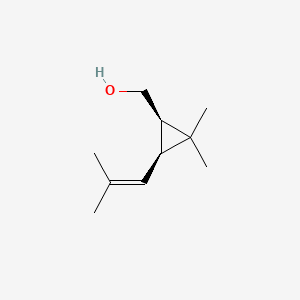

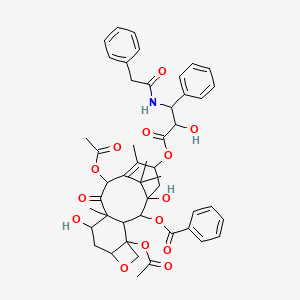

Taxol's molecular structure is distinguished by its intricate diterpene skeleton, comprising four fused rings (an eight-membered and three six-membered rings) and an array of oxygenated functionalities, including esters, ethers, and hydroxyl groups. This complex architecture is critical for its biological activity, as specific structural features are required for the binding to β-tubulin and the subsequent stabilization of microtubules.

Chemical Reactions and Properties

The reactivity of Taxol is intricately linked to its structural features. Key transformations in its synthesis involve the formation of its cyclooctane B ring, establishment of stereochemistry at multiple chiral centers, and the introduction of side chains. These synthetic endeavors have illuminated the chemical reactivity of the taxol framework, including reactions for ring formation, stereoselective functionalization, and side chain installation. The use of palladium-catalyzed coupling and radical reactions has been pivotal in constructing the taxol skeleton and elaborating its complex functionality (Imamura et al., 2023).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties : Taxol has been extensively studied for its anticancer properties. It is effective in treating several types of cancer, including ovarian, breast, and lung cancer, and has activity against melanoma. Its unique mechanism of action affects microtubule structure and function, making it a subject of intense scientific interest (Donehower & Rowinsky, 1993).

Microtubule Stabilization : Taxol promotes microtubule assembly and stabilizes tubulin polymer formation, which is crucial for cell division. This property is used to study cell biology and the mechanisms of cell function, particularly how cells react to interruptions in their skeletal systems (Weaver, 2014).

Radiation Sensitization : Taxol has been identified as a novel radiation sensitizer. It enhances the effect of ionizing radiation on cancer cells, particularly those in the G2 and M phases of the cell cycle, which are the most radiosensitive. This has implications for combined drug-radiation cancer therapies (Tishler et al., 1992).

Patent and Research Trends : The patent applications and research trends associated with Taxol reflect its importance in pharmaceutical research and application. There has been a rapid increase in the number of patents focusing on pharmaceutical preparation and clinical application of Taxol (Gou Dan, 2010).

Mechanism of Action Insights : Taxol binds to cellular microtubules, altering their dynamics and increasing their flexibility. This interaction is essential for understanding how Taxol stabilizes microtubules and prevents cell division, providing insights into its mechanism of action (Mitra & Sept, 2008).

Hypersensitivity Reactions : Some patients experience hypersensitivity reactions to Taxol. These reactions are characterized by symptoms such as dyspnea, hypotension, and bronchospasm, and their mechanisms are not fully understood. This area of research is significant for improving the safety profile of Taxol in clinical settings (Weiss et al., 1990).

Safety And Hazards

Zukünftige Richtungen

Future research is focused on improving the production of Taxol. This includes finding an environmentally sustainable production method based on the use of microorganisms, increasing its bioavailability without exerting adverse effects on the health of patients, and minimizing the resistance presented by a high percentage of cells treated with paclitaxel . Recent advances in metabolic engineering and optimization of the Taxol pathway in different hosts have led to the accumulation of taxane intermediates . Future genetic engineering approaches aim to produce fungal Taxol and precursors .

Eigenschaften

IUPAC Name |

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHNNRQMRNHUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)CC6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxol F | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.